

# Adefovir-d4: A Technical Guide to its Certificate of Analysis and Purity

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## Compound of Interest

Compound Name: Adefovir-d4

Cat. No.: B562677

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This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for **Adefovir-d4** (CAS No. 1190021-70-5). **Adefovir-d4** is the deuterated analog of Adefovir, an antiviral drug used in the treatment of hepatitis B.<sup>[1]</sup> As a stable isotope-labeled internal standard, its purity and accurate characterization are critical for the quantification of Adefovir in biological matrices during preclinical and clinical development.<sup>[1][2]</sup> This document outlines the key analytical tests performed, presents typical quantitative data in a structured format, and details the experimental methodologies employed.

## Certificate of Analysis: Summary of Key Quality Attributes

A Certificate of Analysis (CofA) for **Adefovir-d4** provides a batch-specific summary of its quality and purity. The following tables represent typical data found on a CofA for this standard.

**Table 1: General Properties**

Test	Specification	Result
Appearance	White to off-white solid	Conforms
Molecular Formula	C <sub>8</sub> H <sub>8</sub> D <sub>4</sub> N <sub>5</sub> O <sub>4</sub> P	Conforms
Molecular Weight	277.21 g/mol	277.21

**Table 2: Identification and Purity**

Test	Method	Specification	Result
Identity ( <sup>1</sup> H-NMR)	Nuclear Magnetic Resonance	Conforms to structure	Conforms
Identity (Mass Spec)	Mass Spectrometry (ESI+)	[M+H] <sup>+</sup> = 278.1 ± 0.5	278.1
Purity (HPLC)	High-Performance Liquid Chromatography	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterated forms (d <sub>1</sub> -d <sub>4</sub> )	Conforms[2]
Residual Solvents	Gas Chromatography (GC)	≤ 0.5%	< 0.1%
Water Content (Karl Fischer)	Karl Fischer Titration	≤ 1.0%	0.2%

## Experimental Protocols

The accurate determination of **Adefovir-d4** purity relies on robust analytical methodologies. The following sections detail the protocols for the key experiments cited in the Certificate of Analysis.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established procedures for the analysis of Adefovir and its related substances.[3][4][5]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm).[4]

- Mobile Phase: A mixture of a phosphate buffer and acetonitrile. For example, a mobile phase could consist of 0.02 mol/L potassium dihydrogen phosphate (adjusted to pH 6.0) and acetonitrile in a 60:40 ratio.<sup>[4]</sup>
- Flow Rate: 1.0 mL/min.<sup>[3][4]</sup>
- Detection: UV detection at 260 nm.<sup>[3][5]</sup>
- Injection Volume: 10 µL.
- Procedure: A solution of **Adefovir-d4** is prepared in the mobile phase and injected into the HPLC system. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

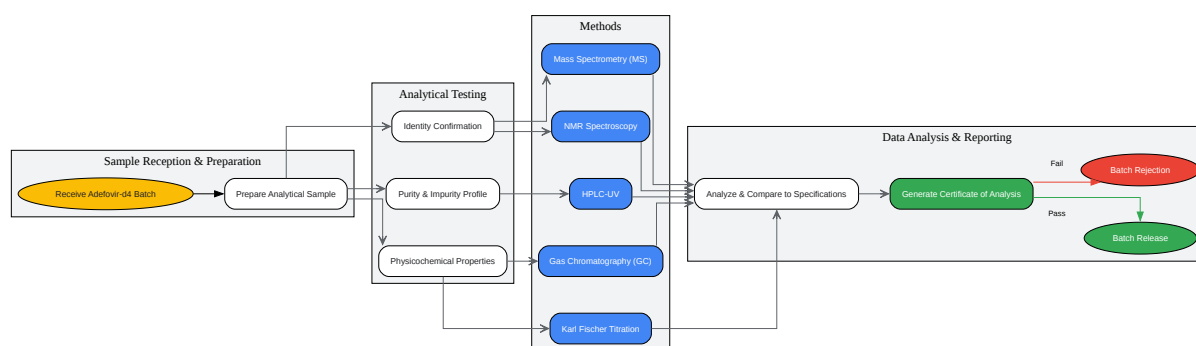
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive (ESI+).
- Procedure: A dilute solution of **Adefovir-d4** is infused into the mass spectrometer. The resulting mass spectrum is analyzed to confirm the mass of the protonated molecule ( $[M+H]^+$ ) and to assess the distribution of deuterated forms, thereby confirming its isotopic purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Solvent: A suitable deuterated solvent, such as DMSO-d<sub>6</sub>.
- Procedure: A sample of **Adefovir-d4** is dissolved in the deuterated solvent, and a <sup>1</sup>H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm that the structure is consistent with that of **Adefovir-d4**. The reduction in signal intensity at specific proton positions confirms the incorporation of deuterium.

## Analytical Workflow and Data Relationships

The quality control process for **Adefovir-d4** involves a logical sequence of tests to ensure its identity, purity, and suitability as an internal standard. The following diagram illustrates this workflow.



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Caption: Quality control workflow for **Adefovir-d4** analysis.

This guide provides a foundational understanding of the analytical chemistry behind the certification of **Adefovir-d4**. For drug development professionals and researchers, a thorough

review of the batch-specific Certificate of Analysis is essential to ensure the accuracy and reliability of quantitative bioanalytical studies.

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- To cite this document: BenchChem. [Adefovir-d4: A Technical Guide to its Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562677#adefovir-d4-certificate-of-analysis-and-purity]

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